N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors could be potential targets of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide”.
Mode of action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that “this compound” may exhibit similar interactions and activities.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities . The specific effects of “this compound” would depend on its specific targets and mode of action.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBHDKVMILDGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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